Phtalocyanine de cobalt

Vue d'ensemble

Description

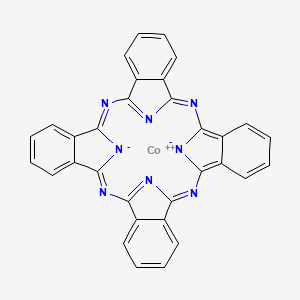

La phtalocyanine de cobalt(II) est un composé de coordination de formule C₃₂H₁₆CoN₈. Elle appartient à la famille des phtalocyanines, qui sont des composés macrocycliques structurellement similaires aux porphyrines. La this compound(II) est connue pour sa couleur bleu-vert intense et est largement utilisée dans diverses applications en raison de sa stabilité, de ses propriétés électroniques et de son activité catalytique .

Applications De Recherche Scientifique

Phthalocyanine Cobalt(II) has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

Cobalt Phthalocyanine (CoPc) primarily targets the high-valent cobalt species . These species have been identified as highly efficient active centers for the oxygen evolution reaction (OER) . The OER is a crucial process in various energy conversion technologies, including water splitting and rechargeable metal-air batteries .

Mode of Action

CoPc interacts with its targets by accelerating the formation of high-valent cobalt species under OER conditions . This is achieved by decorating a π-conjugated molecule (CoPc) on Co-MOF-74 . The strong electronic interaction between Co-MOF-74 and CoPc is revealed by XPS and Raman characterizations . Furthermore, CoPc can promote the transformation of Co-MOF-74 to α-Co(OH)2 species under low potential, which then facilitates the generation of disordered CoOOH and Co(IV)O2 species during the water oxidation process .

Biochemical Pathways

The primary biochemical pathway affected by CoPc is the oxygen evolution reaction (OER) . CoPc accelerates the formation of high-valent cobalt species, which are the active centers for OER . This leads to enhanced kinetics for the formation of the O–O bond . The transformation of Co-MOF-74 to α-Co(OH)2 species under low potential, facilitated by CoPc, is a crucial step in this pathway .

Pharmacokinetics

The local coordination environment of CoPc plays a significant role in this process .

Result of Action

The action of CoPc results in the generation of high-valent cobalt species, which are highly efficient active centers for the oxygen evolution reaction . This leads to enhanced kinetics for the formation of the O–O bond . The obtained Co-MOF-74@CoPc displays a low overpotential and robust long-term stability .

Action Environment

The action, efficacy, and stability of CoPc can be influenced by environmental factors. For instance, the generation of high-valent cobalt species is thermodynamically unfavorable under OER conditions . The introduction of copc can overcome this challenge and accelerate the formation of these species . Furthermore, the local coordination environment of CoPc, regulated by introducing either electron-donating or electron-withdrawing groups on the phthalocyanine ligand, can also influence its action .

Analyse Biochimique

Biochemical Properties

Cobalt phthalocyanin plays a crucial role in biochemical reactions, particularly in electrocatalysis and redox reactions. It interacts with various enzymes, proteins, and biomolecules, facilitating electron transfer processes. For instance, cobalt phthalocyanin has been shown to interact with cytochrome P450 enzymes, enhancing their catalytic activity in oxidation reactions . Additionally, it can bind to proteins such as hemoglobin, altering their redox states and influencing oxygen transport and storage . These interactions are primarily driven by the coordination of the cobalt ion with the active sites of the enzymes and proteins, leading to changes in their electronic and structural properties.

Cellular Effects

Cobalt phthalocyanin exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, cobalt phthalocyanin has been found to activate the hypoxia-inducible factor (HIF) pathway, leading to increased expression of genes involved in angiogenesis and erythropoiesis . Furthermore, it can affect cellular metabolism by altering the activity of key metabolic enzymes, such as lactate dehydrogenase and pyruvate kinase, thereby influencing glycolysis and oxidative phosphorylation . These effects highlight the potential of cobalt phthalocyanin as a modulator of cellular functions and a therapeutic agent.

Molecular Mechanism

The molecular mechanism of action of cobalt phthalocyanin involves its ability to bind to biomolecules, inhibit or activate enzymes, and modulate gene expression. At the molecular level, cobalt phthalocyanin can coordinate with the active sites of enzymes, leading to changes in their catalytic activity. For instance, it has been shown to inhibit the activity of acetylcholinesterase by binding to its active site, thereby affecting neurotransmission . Additionally, cobalt phthalocyanin can interact with DNA and RNA, influencing gene expression by modulating transcription and translation processes . These molecular interactions underpin the diverse biochemical effects of cobalt phthalocyanin.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cobalt phthalocyanin can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that cobalt phthalocyanin is relatively stable under physiological conditions, maintaining its catalytic activity over extended periods . It can undergo degradation in the presence of strong oxidizing agents, leading to the formation of inactive by-products . Long-term exposure to cobalt phthalocyanin has been associated with changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis . These temporal effects are crucial for understanding the potential therapeutic and toxicological implications of cobalt phthalocyanin.

Dosage Effects in Animal Models

The effects of cobalt phthalocyanin vary with different dosages in animal models. At low doses, cobalt phthalocyanin has been shown to enhance antioxidant defenses and protect against oxidative stress . At high doses, it can induce toxic effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . These adverse effects are likely due to the accumulation of cobalt ions in tissues, leading to oxidative damage and disruption of cellular homeostasis . Understanding the dosage-dependent effects of cobalt phthalocyanin is essential for its safe and effective use in therapeutic applications.

Metabolic Pathways

Cobalt phthalocyanin is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels. It has been shown to participate in the tricarboxylic acid (TCA) cycle by influencing the activity of key enzymes such as citrate synthase and succinate dehydrogenase . Additionally, cobalt phthalocyanin can affect the pentose phosphate pathway by modulating the activity of glucose-6-phosphate dehydrogenase, thereby influencing the production of NADPH and ribose-5-phosphate . These interactions highlight the role of cobalt phthalocyanin in regulating cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of cobalt phthalocyanin within cells and tissues are mediated by various transporters and binding proteins. It can be transported across cell membranes via metal ion transporters such as divalent metal transporter 1 (DMT1) and zinc transporter (ZnT) proteins . Once inside the cell, cobalt phthalocyanin can bind to intracellular proteins such as metallothioneins and ferritins, influencing its localization and accumulation . These transport and distribution mechanisms are critical for understanding the bioavailability and cellular effects of cobalt phthalocyanin.

Subcellular Localization

Cobalt phthalocyanin exhibits specific subcellular localization, which can affect its activity and function. It has been found to localize in mitochondria, where it can influence mitochondrial respiration and reactive oxygen species (ROS) production . Additionally, cobalt phthalocyanin can be targeted to the nucleus, where it can interact with DNA and modulate gene expression . These subcellular localization patterns are determined by targeting signals and post-translational modifications that direct cobalt phthalocyanin to specific compartments or organelles . Understanding the subcellular localization of cobalt phthalocyanin is essential for elucidating its biochemical and cellular effects.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La phtalocyanine de cobalt(II) peut être synthétisée par plusieurs méthodes. Une méthode courante implique la réaction du phtalonitrile avec le chlorure de cobalt en présence d'une base comme le molybdate d'ammonium et l'urée. La réaction est généralement réalisée dans un solvant à point d'ébullition élevé comme le nitrobenzène à des températures élevées . Une autre méthode consiste à chauffer le phtalonitrile avec le chlorure de cobalt en présence d'un catalyseur tel que le chlorure d'ammonium et l'urée .

Méthodes de production industrielle : La production industrielle de this compound(II) implique souvent des voies de synthèse similaires mais à plus grande échelle. Les conditions de réaction sont optimisées pour assurer un rendement élevé et une pureté élevée. Le produit est ensuite purifié par recristallisation ou d'autres techniques de séparation pour obtenir le composé souhaité .

Analyse Des Réactions Chimiques

Types de réactions : La phtalocyanine de cobalt(II) subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Elle est particulièrement connue pour son activité catalytique dans les réactions d'oxydation .

Réactifs et conditions courants :

Oxydation : La this compound(II) peut catalyser l'oxydation de composés phénoliques en quinones et en aldéhydes.

Principaux produits :

Oxydation : Les quinones et les aldéhydes sont les principaux produits formés à partir de l'oxydation de composés phénoliques.

Réduction : Le monoxyde de carbone est un produit majeur formé à partir de la réduction du dioxyde de carbone.

4. Applications de la recherche scientifique

La this compound(II) a un large éventail d'applications dans la recherche scientifique :

5. Mécanisme d'action

Le mécanisme d'action de la this compound(II) implique sa capacité à se coordonner avec divers substrats et à faciliter les processus de transfert d'électrons. Dans les réactions catalytiques, le centre de cobalt joue un rôle crucial dans l'activation du substrat et la facilitation du transfert d'électrons. Par exemple, dans l'oxydation de composés phénoliques, le centre de cobalt peut activer l'oxygène moléculaire, conduisant à la formation d'espèces réactives de l'oxygène qui oxydent le substrat .

Comparaison Avec Des Composés Similaires

La phtalocyanine de cobalt(II) peut être comparée à d'autres phtalocyanines métalliques, telles que celles contenant du fer, du cuivre et du nickel. Chacun de ces composés possède des propriétés et des activités catalytiques uniques :

Phtalocyanine de fer(II) : Connue pour son activité catalytique dans les réactions d'oxydation, en particulier dans l'oxydation des hydrocarbures.

Phtalocyanine de cuivre(II) : Largement utilisée dans la production de colorants et de pigments en raison de sa couleur bleue intense.

Phtalocyanine de nickel(II) : Utilisée en électrocatalyse et comme catalyseur dans diverses réactions organiques.

La this compound(II) est unique en sa capacité à catalyser efficacement à la fois les réactions d'oxydation et de réduction, ce qui en fait un composé polyvalent dans diverses applications .

Activité Biologique

Cobalt phthalocyanine (CoPc) is a synthetic compound belonging to the phthalocyanine family, which has garnered significant attention due to its diverse biological activities and applications in various fields, including catalysis, electrochemistry, and environmental remediation. This article provides a comprehensive overview of the biological activity of cobalt phthalocyanine, focusing on its mechanisms of action, electrocatalytic properties, and potential therapeutic applications.

Chemical Structure and Properties

Cobalt phthalocyanine consists of a cobalt ion coordinated to a phthalocyanine ligand, which is a large, planar macrocycle. The electronic configuration of the cobalt ion imparts unique magnetic and electronic properties to the compound, making it suitable for various applications.

Mechanisms of Biological Activity

-

Electrocatalytic Properties :

- CoPc exhibits remarkable electrocatalytic activity, particularly in the reduction of carbon dioxide (CO₂) and other substrates. Studies have shown that CoPc can effectively convert CO₂ to carbon monoxide (CO) with high selectivity and current density. For instance, one study reported a maximum partial current density of 165 mA cm for CO production under basic conditions, demonstrating its potential as an efficient catalyst in electrochemical processes .

-

Environmental Remediation :

- CoPc has been investigated for its ability to catalyze the defluorination of perfluorooctane sulfonic acid (PFOS), a persistent environmental pollutant. In experiments, CoPc achieved a defluorination rate of 10.9% within 8 hours when combined with Ti(III) citrate as a reducing agent. This highlights its potential in environmental cleanup applications .

- Antimicrobial Activity :

Case Study 1: Electrocatalytic Reduction of CO₂

A study focused on the immobilization of CoPc on carbon nanotubes demonstrated enhanced electrocatalytic activity for CO₂ reduction. The interaction between CoPc molecules and defects on the substrate was found to be crucial for promoting methanol production during electroreduction processes .

Case Study 2: Defluorination of PFOS

In another significant study, cobalt phthalocyanine was utilized to catalyze the reductive defluorination of branched PFOS isomers. The results indicated that CoPc not only facilitated the degradation process but also exhibited isomer-specific catalytic behavior .

Data Tables

Propriétés

Numéro CAS |

3317-67-7 |

|---|---|

Formule moléculaire |

C32H16CoN8 |

Poids moléculaire |

571.5 g/mol |

Nom IUPAC |

cobalt(2+);2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene |

InChI |

InChI=1S/C32H16N8.Co/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H;/q-2;+2 |

Clé InChI |

MPMSMUBQXQALQI-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Co+2] |

SMILES canonique |

C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Co+2] |

Key on ui other cas no. |

3317-67-7 |

Description physique |

Dark odorless powder; [Alfa Aesar MSDS] |

Pictogrammes |

Health Hazard |

Numéros CAS associés |

36344-62-4 |

Synonymes |

cobalt phthalocyanine |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.